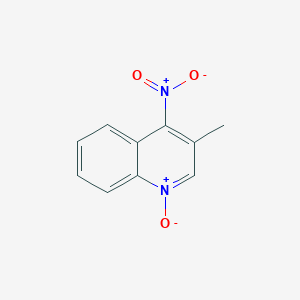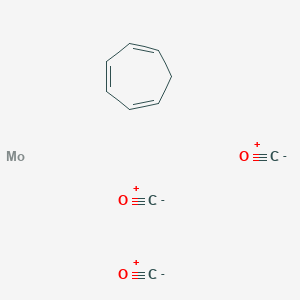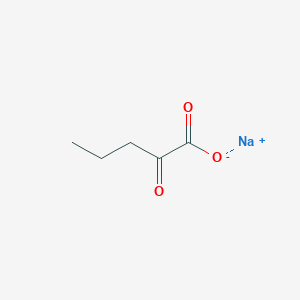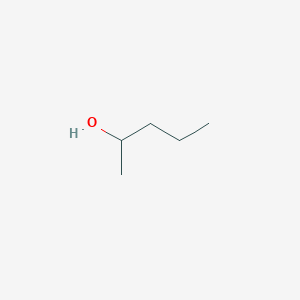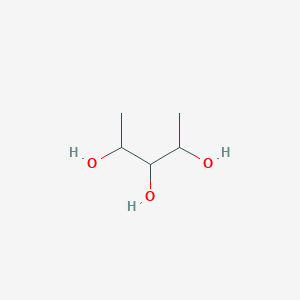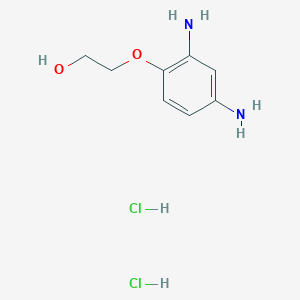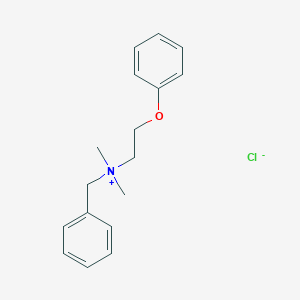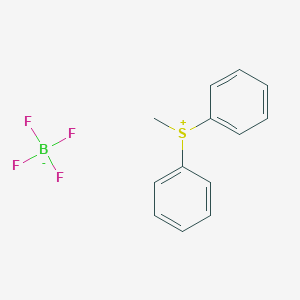
2-Phenyl-3(2H)-pyridazinone
Overview
Description
2-Phenyl-3(2H)-pyridazinone is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Phenidone and is commonly used as a photographic developer. However, recent studies have shown that 2-Phenyl-3(2H)-pyridazinone exhibits several pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activity.
Scientific Research Applications
Anticancer and Antioxidant Activities : Derivatives of 3(2H)-one pyridazinone demonstrate potent antioxidant and anticancer activities, with molecular docking studies indicating their interaction with proteins like cyclin-dependent kinase and DNA-hexamer ATGCAT (Mehvish & Kumar, 2022).
Antiplatelet Agents : 6-Phenyl-3(2H)-pyridazinones with various substituents at the 5-position have been synthesized and evaluated for their antiplatelet activity, showing significant variation in inhibitory effects based on the chemical group modifications (Sotelo et al., 2002).
Gastric Antisecretory and Antiulcer Activities : Novel 3(2H)-pyridazinone derivatives have been developed as antiulcer agents, showing effectiveness in experimental ulcer models and gastric antisecretory activity in rats (Yamada et al., 1982).
Synthesis Techniques : A one-pot process for preparing 6-phenyl-3(2H)-pyridazinone from ketones has been investigated, offering a rapid and efficient method for synthesizing various 6-substituted pyridazinones (Coates & Mckillop, 1993).
Herbicide Applications : Certain pyridazinone derivatives act as herbicides, inhibiting photosynthesis and chloroplast development in plants (Hilton et al., 1969).
Analgesic and Anti-inflammatory Agents : Some 3(2H)-pyridazinone derivatives exhibit higher analgesic activity than phenylbutazone without ulcerogenic action, highlighting their potential as pain-relieving and anti-inflammatory agents (Santagati et al., 1985).
Insect Growth Regulators : Derivatives with phenyl group substitution show juvenile hormone-like activity, offering potential as insect growth regulators in pest control (Miyake & Oguia, 1992).
Solubility and Solvation Studies : The solubility behavior of 6-phenyl-3(2H)-pyridazinone in different solvent mixtures has been studied, providing insight into its thermodynamic and solvation characteristics (Bao et al., 2020).
properties
IUPAC Name |
2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-7-4-8-11-12(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOMTEBFEFQJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161695 | |
| Record name | 2-Phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3(2H)-pyridazinone | |
CAS RN |
14135-63-8 | |
| Record name | 2-Phenyl-3(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014135638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) as a herbicide?
A1: Pyrazon primarily acts by inhibiting the Hill reaction, a crucial step in photosynthesis. This inhibition disrupts the light-dependent reactions of photosynthesis, ultimately hindering plant growth and development. [, ]
Q2: Does pyrazon impact other plant processes besides photosynthesis?
A2: Research suggests that pyrazon, particularly its derivatives with specific substitutions, can also interfere with carotenoid biosynthesis, leading to chlorophyll photodestruction. Additionally, some derivatives affect the composition of chloroplast membrane polar lipids. []
Q3: How does the effect of pyrazon on photosynthesis translate to observable symptoms in plants?
A3: Inhibition of photosynthesis by pyrazon leads to a reduction in dry matter production. As pyrazon accumulates in plant tissues, it eventually causes wilting, collapse, and death of the plant. []
Q4: Are there visible effects of pyrazon on chloroplast structure?
A4: Yes, pyrazon treatment can cause chloroplasts to become spherical and swollen, losing their typical discoid shape. Additionally, grana formation is inhibited, thylakoids swell and disintegrate, and lipid globules increase in size and number. []
Q5: How does the trifluoromethyl substitution on the phenyl ring of pyrazon affect its activity?
A5: Adding a trifluoromethyl group to the phenyl ring, along with dimethyl substitution on the amine, significantly enhances pyrazon's herbicidal activity. This is attributed to two factors: increased resistance to metabolic detoxification in plants and interference with chloroplast development. []
Q6: What is the role of dimethyl substitution on the amine group of pyrazon?
A6: Dimethyl substitution on the amine group, in conjunction with the trifluoromethyl substitution on the phenyl ring, is crucial for enhancing pyrazon's resistance to metabolic breakdown and its ability to disrupt chloroplast development. This dual action makes these derivatives considerably more potent herbicides. [, ]
Q7: How does pyrazon's structure influence its interaction with the photosynthetic apparatus?
A7: While pyrazon itself inhibits the Hill reaction, derivatives with specific substitutions, like a trifluoromethyl group on the phenyl ring and a dimethyl group on the amine, demonstrate a broader impact. These modifications enable the compound to bind to the photosynthetic apparatus, potentially between the plastoquinone (PQ) pool and the secondary quinone electron acceptor (QB), leading to the observed effects on electron transport and chlorophyll fluorescence. [, ]
Q8: How do tolerant plant species like sugar beets metabolize pyrazon?
A8: Sugar beets primarily detoxify pyrazon by converting it into N-glucosyl pyrazon, a non-toxic conjugate. This metabolic pathway contributes to the selectivity of pyrazon, as susceptible species like common lambsquarters lack this detoxification mechanism. [, ]
Q9: Is there variation in pyrazon metabolism among different red beet lines?
A9: Yes, studies on red beet inbred lines revealed a range (44% to 76%) in their ability to convert pyrazon to its N-glucoside form. This suggests that genetic variation within a species can influence the rate of pyrazon metabolism and, consequently, herbicide tolerance. []
Q10: What factors influence the rate of N-glucosyl pyrazon formation in tolerant species?
A10: Light and carbohydrate status significantly influence N-glucosyl pyrazon formation in red beet. The conversion rate is higher in the light and dependent on the leaf tissue's carbohydrate reserves. Supplementing sucrose to leaf discs in the dark can restore N-glucoside formation to levels observed in the light. []
Q11: How persistent is pyrazon in the soil environment?
A12: Pyrazon exhibits moderate persistence in soil, with its degradation primarily attributed to microbial activity. Factors such as soil organic matter content and rainfall influence its persistence. Higher organic matter content generally leads to increased adsorption and slower degradation. [, ]
Q12: What is the primary route of pyrazon dissipation in the soil?
A13: Microbial degradation is the main route of pyrazon disappearance from soil. Studies show that the presence of pyrazon stimulates bacterial growth, indicating its utilization as a carbon source by soil microorganisms. [, ]
Q13: What analytical techniques are commonly employed to study pyrazon and its metabolites?
A15: Researchers frequently utilize techniques like thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and spectrophotometry to identify and quantify pyrazon and its metabolites in various matrices, including plant tissues, soil extracts, and water samples. [, , , , , ]
Q14: How is the movement and distribution of pyrazon in soil investigated?
A16: Scientists often employ radiolabeled pyrazon, incorporating either tritium (3H) or carbon-14 (14C), to track its movement and distribution within the soil profile. This allows for a more precise assessment of its fate and potential for leaching. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



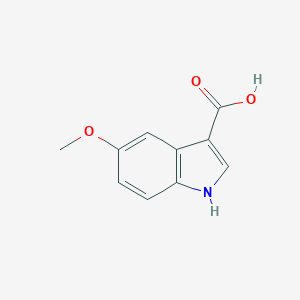
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
